molecular formula C7H13N3 B2788557 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine CAS No. 957261-74-4

1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Cat. No.: B2788557
CAS No.: 957261-74-4
M. Wt: 139.202
InChI Key: ISXYLDXKTNOIBN-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine is a chemical compound with the molecular formula C7H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine typically involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the methylation process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

Comparison: 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

1-(3-methylpyrazol-1-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(8)5-10-4-3-7(2)9-10/h3-4,6H,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXYLDXKTNOIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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